DRP1i27

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H26N6O |

|---|---|

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane |

InChI |

InChI=1S/C20H26N6O/c1-14-19(22-13-21-14)12-25-8-15-2-3-16(10-25)26(9-15)11-17-4-5-20(27-17)18-6-7-23-24-18/h4-7,13,15-16H,2-3,8-12H2,1H3,(H,21,22)(H,23,24)/t15-,16+/m0/s1 |

Clave InChI |

PJYHAZFCIWUKAT-JKSUJKDBSA-N |

SMILES isomérico |

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=C(O4)C5=CC=NN5 |

SMILES canónico |

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)CC4=CC=C(O4)C5=CC=NN5 |

Origen del producto |

United States |

Foundational & Exploratory

DRP1i27: A Technical Guide to its Mechanism of Action in Mitochondrial Fission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for maintaining mitochondrial health, cellular metabolism, and overall cell viability.[1] The process of mitochondrial fission, the division of a single mitochondrion into two, is primarily regulated by the dynamin-related protein 1 (Drp1), a large GTPase.[2] Drp1 is recruited from the cytosol to the outer mitochondrial membrane by adaptor proteins such as mitochondrial fission factor (Mff), Fis1, MiD49, and MiD51.[1][3] Upon recruitment, Drp1 oligomerizes, forming a ring-like structure that constricts and severs the mitochondrion in a GTP-hydrolysis-dependent manner.[2] Dysregulation of mitochondrial fission is implicated in a variety of pathologies, including neurodegenerative diseases and cardiovascular conditions, making Drp1 a compelling therapeutic target.[4][5]

DRP1i27 is a novel, drug-like small molecule inhibitor identified through in silico screening that directly targets human Drp1.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on mitochondrial fission through a multi-faceted mechanism that involves direct binding to Drp1 and subsequent inhibition of its enzymatic activity.

Direct Binding to the Drp1 GTPase Domain

This compound directly binds to human Drp1 isoform 3.[7][8] Molecular docking studies predict that this compound interacts with the GTPase binding domain of Drp1.[6][9] This interaction is stabilized by a series of putative polar and hydrophobic interactions.[6][9]

Key predicted interactions include:

-

Hydrogen bonds:

-

The amine group of the imidazole ring of this compound with the side chain of Gln34 of Drp1.[6][9]

-

A nitrogen atom in the diazabicyclic ring of this compound with the hydroxyl group of the side chain of Ser40 of Drp1.[6]

-

The amine group of the pyrazole ring of this compound with the side chain of Asp218 of Drp1.[6]

-

-

Hydrophobic interactions: this compound is predicted to have hydrophobic interactions with several residues within the GTPase binding domain, including Thr33, Gln34, Ser35, Ser36, Gly149, Lys216, Leu219, Asn246, Ser248, and Gln249.[8][9]

The following diagram illustrates the proposed binding of this compound to the GTPase domain of Drp1.

References

- 1. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Mitochondrial fission process 1 protein: a comprehensive review of its core roles in mitochondrial dynamics, disease, and therapeutic targets [frontiersin.org]

- 4. DRP1: At the Crossroads of Dysregulated Mitochondrial Dynamics and Altered Cell Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of DRP1i27: A Novel Inhibitor of Mitochondrial Fission

This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental validation of DRP1i27, a novel small molecule inhibitor of the human Dynamin-related protein 1 (Drp1). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular intricacies of mitochondrial dynamics and the therapeutic potential of its modulation.

Introduction: The Role of Drp1 in Mitochondrial Dynamics

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, manage energy demands, and regulate processes such as cell division and apoptosis.[1] The balance between these opposing forces is critical; excessive mitochondrial fission is implicated in numerous pathophysiological conditions.[1][2] The primary regulator of mitochondrial fission is Drp1, a large GTPase that is recruited from the cytosol to the outer mitochondrial membrane to constrict and divide the organelle.[1][3] Given its central role, the inhibition of Drp1 has emerged as a promising therapeutic strategy. However, early inhibitors, such as Mdivi-1, have been reported to have off-target effects and issues with aggregation, necessitating the discovery of more specific and reliable compounds.[4][5][6]

Discovery of this compound

This compound was identified through an in silico virtual screening campaign aimed at discovering novel, drug-like inhibitors that directly target the GTPase domain of human Drp1.[3][4][5][6] This computational approach utilized the crystal structure of the Drp1 GTPase domain to screen compound libraries for molecules with a high predicted binding affinity. This compound emerged from this screening as a promising candidate for further biochemical and cellular characterization.[4][5]

Synthesis and Chemical Properties

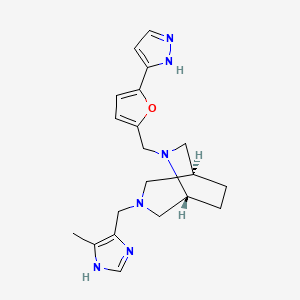

While the specific, step-by-step synthesis protocol for this compound is not detailed in the public literature, its chemical structure and properties have been described. Molecular docking studies indicate that this compound features a diazabicyclic scaffold with an imidazole group and a pyrazole connected to a furan ring.[7] This structure is predicted to fit within the GTPase binding domain of Drp1.

-

CAS Number: 1453028-33-5[8]

-

Molecular Formula: C₁₈H₁₉N₇O

-

Molecular Weight: 365.40 g/mol

Mechanism of Action and Binding Characteristics

This compound is a potent inhibitor that directly binds to the human Drp1 isoform 3.[4][5][8] Molecular docking and binding analyses have confirmed that it interacts with the GTPase site.[7][8][9] This interaction is stabilized by putative hydrogen bonds with the side chains of key amino acid residues Gln34 and Asp218, as well as several hydrophobic interactions.[7][8][9] The direct binding of this compound to Drp1 has been unequivocally demonstrated using two independent biophysical methods: Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).[2][3][4][5]

The binding affinity and inhibitory effects of this compound have been quantified through various assays. The data confirms a direct interaction and functional inhibition of Drp1.

| Parameter | Method | Value | Reference |

| Binding Affinity | Surface Plasmon Resonance (SPR) | 286 µM | [3][8] |

| Dissociation Constant (KD) | Microscale Thermophoresis (MST) | 190 µM | [3][8] |

| GTPase Activity | In vitro GTPase Assay | Significant inhibition | [2][3][5] |

| Cellular Effect | Mitochondrial Morphology Assay | Dose-dependent increase in fused mitochondria | [3][4][8] |

| Cytoprotection | Ischemia-Reperfusion Injury Model | Significant reduction in cell death at 50 µM | [3] |

| Cytoprotection | Doxorubicin-Induced Toxicity Model | Significant reduction in LDH release | [3][5] |

Biological Effects and Therapeutic Potential

This compound has demonstrated significant biological effects in cellular models. It effectively inhibits Drp1-mediated mitochondrial fission, leading to an increase in elongated and fused mitochondrial networks.[4][8] Crucially, this effect is Drp1-dependent, as the compound has no significant effect on the mitochondrial morphology of Drp1 knock-out (KO) cells.[3][4][5]

Furthermore, this compound exhibits cytoprotective properties. In models of simulated ischemia-reperfusion injury, treatment with this compound significantly reduced cell death.[3] It also protected human iPSC-derived cardiomyocytes from doxorubicin-induced toxicity.[3][5] These findings highlight its potential as a therapeutic agent for conditions associated with excessive mitochondrial fission.

Detailed Experimental Protocols

The characterization of this compound involved several key experimental procedures.

-

Surface Plasmon Resonance (SPR): Recombinant human Drp1 isoform 3 is immobilized on a sensor chip. This compound, at varying concentrations, is flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine association and dissociation rates, from which the binding affinity is calculated.[2][3][5]

-

Microscale Thermophoresis (MST): Recombinant Drp1 is fluorescently labeled. The labeled protein is mixed with a serial dilution of this compound and loaded into capillaries. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent protein along this gradient is monitored. A change in the hydration shell or conformation upon ligand binding alters this thermophoretic movement, allowing for the calculation of the dissociation constant (KD).[2][3][5]

The GTPase activity of recombinant Drp1 (e.g., 0.6 µM) is assessed in the presence of liposomes containing 20% cardiolipin to stimulate assembly-dependent activity.[10]

-

Drp1 is pre-incubated with either DMSO (vehicle) or varying concentrations of this compound for 20 minutes at room temperature.

-

The reaction is initiated by adding a saturating concentration of GTP (e.g., 1 mM).

-

The reaction proceeds at 37°C for a defined period.

-

The amount of inorganic phosphate released from GTP hydrolysis is measured using a colorimetric method (e.g., malachite green assay). The reduction in phosphate release in the presence of this compound indicates inhibitory activity.

-

Cells (e.g., mouse embryonic fibroblasts, human fibroblasts) are seeded in glass-bottom dishes.

-

Cells are treated with DMSO or this compound at various concentrations (e.g., 0-50 µM) for a specified duration.

-

Mitochondria are stained with a fluorescent dye such as MitoTracker Red CMXRos.

-

Live-cell or fixed-cell imaging is performed using a fluorescence microscope.

-

The morphology of mitochondria in a large number of cells is categorized as fragmented, intermediate, or tubular/elongated. The percentage of cells exhibiting each morphology is quantified to determine the effect of the inhibitor.

For potential in vivo studies, this compound can be formulated for administration. A common protocol involves:

-

Prepare a stock solution of this compound in DMSO.

-

For a final solution, mix solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Ensure complete dissolution, using gentle heating or sonication if necessary, to achieve a clear solution with a solubility of at least 2.5 mg/mL.[8]

Conclusion

This compound represents a significant advancement in the development of specific modulators of mitochondrial dynamics. It is the first small molecule demonstrated to directly bind to human Drp1 with a confirmed mechanism of action at the GTPase domain.[4][5] Its ability to inhibit mitochondrial fission in a Drp1-dependent manner and provide cytoprotection in disease models establishes it as a valuable research tool and a promising lead compound for the development of therapeutics targeting pathologies driven by excessive mitochondrial division.

References

- 1. Discovery of Potent Allosteric DRP1 Inhibitors by Disrupting Protein–Protein Interaction with MiD49 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. a-novel-small-molecule-inhibitor-of-human-drp1 - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1 - PMC [pmc.ncbi.nlm.nih.gov]

DRP1i27 vs. Mdivi-1: A Technical Guide to Specificity for Drp1

For Researchers, Scientists, and Drug Development Professionals

The study of mitochondrial dynamics, particularly the process of mitochondrial fission, has become a focal point in understanding numerous pathologies, from neurodegenerative diseases to cancer. Dynamin-related protein 1 (Drp1) is the master regulator of this process, making it a compelling therapeutic target. Consequently, small molecule inhibitors of Drp1 are invaluable tools for both basic research and drug development. This technical guide provides an in-depth comparison of two widely discussed Drp1 inhibitors, Mdivi-1 and DRP1i27, with a core focus on their specificity for Drp1.

Executive Summary

While Mdivi-1 has been a long-standing and widely used inhibitor in the field, a growing body of evidence challenges its specificity for Drp1, revealing significant off-target effects, most notably the inhibition of mitochondrial Complex I. In contrast, the more recently identified this compound has been shown to directly bind to and inhibit human Drp1 with a clear mechanism of action and Drp1-dependent cellular effects. This guide will dissect the quantitative data, experimental methodologies, and mechanistic pathways to provide a clear understanding of the distinct pharmacological profiles of these two compounds.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and Mdivi-1, highlighting the differences in their interaction with Drp1 and their off-target effects.

Table 1: Drp1 Binding Affinity and Inhibitory Activity

| Parameter | This compound | Mdivi-1 | Reference |

| Binding Affinity (KD) | 190 µM (MST) | 0.23 ± 1.8 µM (MST)1 | [1][2] |

| 286 µM (SPR) | No binding observed (SPR) | [1][2][3] | |

| GTPase Inhibition (Ki) | Dose-dependent inhibition | > 1.2 mM | [1][4][5] |

| IC50 (Yeast Drp1 homolog, Dnm1) | Not Reported | 1-10 µM | [1] |

1Note: Mdivi-1 showed varying binding affinities and potential aggregation in these assays.[1][6]

Table 2: Cellular Effects and Specificity

| Cellular Effect | This compound | Mdivi-1 | Reference |

| Mitochondrial Elongation | Dose-dependent increase in mitochondrial networks | Inconsistent effects, often no change in mitochondrial morphology | [1][7] |

| Effect in Drp1 KO Cells | No significant effect on mitochondrial morphology | Still inhibits respiration | [1][4] |

| Primary Off-Target Effect | Not extensively profiled, but designed for Drp1 GTPase domain | Reversible inhibition of mitochondrial Complex I | [4][8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and Mdivi-1.

Drp1 GTPase Activity Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic function of Drp1.

Objective: To measure the rate of GTP hydrolysis by recombinant Drp1 in the presence and absence of inhibitors.

General Protocol:

-

Recombinant Drp1 Purification: Human Drp1 is expressed in and purified from E. coli.[10]

-

Reaction Mixture: Purified Drp1 is incubated in a reaction buffer typically containing GTP, MgCl₂, and other components to maintain protein stability and activity.

-

Inhibitor Addition: this compound or Mdivi-1 is added at varying concentrations to the reaction mixture. A DMSO control is run in parallel.

-

GTP Hydrolysis Measurement: The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified. This can be done using a malachite green-based colorimetric assay, where the absorbance is proportional to the amount of Pi produced.

-

Data Analysis: The rate of GTP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (inhibitor) and an analyte (Drp1).

Objective: To determine the direct binding of this compound and Mdivi-1 to human Drp1.

General Protocol:

-

Chip Preparation: Recombinant human Drp1 is immobilized on a sensor chip.

-

Inhibitor Injection: A series of concentrations of the inhibitor (this compound or Mdivi-1) are flowed over the chip surface.

-

Binding Measurement: The binding of the inhibitor to Drp1 causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).

-

Data Analysis: The binding response is measured at different inhibitor concentrations to calculate the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (KD) is derived (KD = kₑ/kₐ).

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and solvation entropy upon ligand binding.

Objective: To quantify the binding affinity of this compound and Mdivi-1 to human Drp1 in solution.

General Protocol:

-

Protein Labeling: Recombinant Drp1 is fluorescently labeled.

-

Sample Preparation: A fixed concentration of labeled Drp1 is mixed with a serial dilution of the inhibitor.

-

Thermophoresis Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled Drp1 is monitored.

-

Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data is fitted to a binding curve to determine the KD.

Cellular Mitochondrial Morphology Assay

This assay assesses the effect of the inhibitors on mitochondrial structure within living cells.

Objective: To visualize and quantify changes in mitochondrial morphology (fragmentation vs. elongation) upon inhibitor treatment.

General Protocol:

-

Cell Culture and Treatment: Cells (e.g., human or mouse fibroblasts) are cultured and treated with different concentrations of this compound or Mdivi-1 for a specified duration.

-

Mitochondrial Staining: Mitochondria are stained with a fluorescent dye such as MitoTracker.

-

Imaging: Cells are imaged using fluorescence microscopy, typically confocal microscopy, to obtain high-resolution images of the mitochondrial network.

-

Morphological Analysis: The images are analyzed to quantify mitochondrial morphology. This can involve categorizing cells based on their mitochondrial phenotype (e.g., fragmented, intermediate, tubular) or using software to measure parameters like mitochondrial length and branching.

-

Specificity Control: To demonstrate Drp1-dependence, the assay is performed in Drp1 knockout (KO) cells.[1][11]

Mitochondrial Respiration Assay (Seahorse Assay)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiratory function.

Objective: To determine the effect of the inhibitors on mitochondrial respiration.

General Protocol:

-

Cell Seeding: Cells are seeded in a specialized microplate.

-

Inhibitor Treatment: Cells are treated with the inhibitor (e.g., Mdivi-1) prior to or during the assay.

-

Sequential Injection of Respiratory Modulators: A series of compounds (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

OCR Measurement: The OCR is measured in real-time.

-

Data Analysis: The changes in OCR in response to the inhibitor and modulators are analyzed to pinpoint the specific effects on the electron transport chain.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes discussed.

Caption: this compound directly binds to the Drp1 GTPase domain, inhibiting GTP hydrolysis and subsequent mitochondrial fission, leading to mitochondrial elongation.

Caption: Mdivi-1's primary cellular effect is the inhibition of mitochondrial Complex I, which is independent of its poor inhibition of Drp1 GTPase activity.

Caption: A logical workflow for determining the specificity of a putative Drp1 inhibitor, from initial biochemical assays to off-target screening.

Conclusion

For researchers and drug development professionals, the choice of a chemical probe is critical. While Mdivi-1 may still be useful in some contexts, its off-target effects must be carefully considered and controlled for. This compound, on the other hand, represents a more reliable tool for specifically interrogating the function of Drp1 in health and disease. As the field continues to advance, the development and rigorous characterization of highly specific inhibitors like this compound will be paramount to translating our understanding of mitochondrial dynamics into effective therapeutic strategies.

References

- 1. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Putative Drp1 Inhibitor mdivi-1 Is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. Pleiotropic effects of mdivi-1 in altering mitochondrial dynamics, respiration, and autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Mdivi-1 attenuates oxidative stress and exerts vascular protection in ischemic/hypoxic injury by a mechanism independent of Drp1 GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Uptake and Stability of DRP1i27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available data on the cellular uptake and stability of DRP1i27, a novel small molecule inhibitor of the human dynamin-related protein 1 (Drp1). This compound has emerged as a promising research tool for studying mitochondrial dynamics and a potential therapeutic lead for conditions associated with excessive mitochondrial fission. This document synthesizes key findings on its binding affinity, cellular activity, and physicochemical properties, and outlines standard experimental protocols for its characterization.

This compound: Mechanism of Action and Cellular Effects

This compound is a quinazolinone derivative identified through virtual screening as a direct inhibitor of human Drp1.[1][2] It binds to the GTPase domain of Drp1, preventing the conformational changes necessary for mitochondrial fission.[3][4] In cellular models, this compound treatment leads to a dose-dependent increase in fused mitochondrial networks and provides cytoprotective effects against ischemia-reperfusion injury and doxorubicin-induced toxicity.[4][5] Notably, the effects of this compound on mitochondrial morphology are dependent on the presence of Drp1, as demonstrated in Drp1 knock-out cells.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and GTPase Inhibition

| Parameter | Value | Method | Source |

| Binding Affinity (KD) | 286 µM | Surface Plasmon Resonance (SPR) | [3][4] |

| Binding Affinity (KD) | 190 µM | Microscale Thermophoresis (MST) | [3][4] |

| GTPase Activity | Significant inhibition at 50 µM | GTPase Assay | [5][6] |

Table 2: Cellular Activity

| Cell Line | Effect | Concentration | Source |

| Human Fibroblasts | Increased mitochondrial fusion | 10 µM, 50 µM | [5] |

| Drp1 Wild-Type MEFs | Dose-dependent increase in mitochondrial fusion | 10 µM, 50 µM | [4] |

| Drp1 Knock-Out MEFs | No significant effect on mitochondrial morphology | Up to 50 µM | [4] |

| Murine Atrial HL-1 Cells | Significant reduction in cell death (simulated ischemia-reperfusion) | 50 µM | [4] |

| Murine Atrial HL-1 Cells | Significant reduction in fragmented mitochondria | 50 µM | [4] |

| Human iPSC-derived Cardiomyocytes | Reduction in LDH release (doxorubicin-induced toxicity) | 50 µM | [5] |

Physicochemical Properties and Stability

While comprehensive stability data for this compound is not yet extensively published, initial characterization provides guidance on its solubility and storage.

Table 3: Solubility and Storage

| Solvent | Solubility | Storage (in solvent) | Source |

| DMSO | 100 mg/mL (272.88 mM) | -80°C for 6 months; -20°C for 1 month | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.82 mM) | Prepare fresh for in vivo use | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.82 mM) | Prepare fresh for in vivo use | [3] |

For in vitro experiments, it is recommended to prepare a clear stock solution in DMSO. For in vivo studies, the provided protocols for co-solvent mixtures should be followed, and the working solution should be prepared fresh on the day of use.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the cellular uptake and stability of small molecule inhibitors like this compound. The following sections outline the methodologies used in the initial characterization of this compound and standard approaches for further investigation.

Binding Affinity and GTPase Activity Assays

The direct interaction of this compound with Drp1 has been quantified using Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).[4] The inhibitory effect on Drp1's enzymatic function is determined through a GTPase activity assay.[6]

Caption: Workflow for determining this compound binding and functional inhibition.

Cellular Uptake and Mitochondrial Morphology Analysis

The cellular activity of this compound is assessed by observing changes in mitochondrial morphology in cultured cells. This implicitly confirms cellular uptake, although the specific transport mechanisms have not been elucidated.

Caption: Experimental workflow for assessing this compound's effect on mitochondria.

Signaling Pathway Context

This compound acts on a key regulatory node in mitochondrial dynamics. Its inhibitory action tips the balance from fission towards fusion, which is often associated with cellular homeostasis and survival under stress conditions.

References

- 1. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a-novel-small-molecule-inhibitor-of-human-drp1 - Ask this paper | Bohrium [bohrium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to DRP1i27: Mechanism and Impact on Mitochondrial Dynamics

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The process of mitochondrial dynamics, a tightly regulated equilibrium between fission and fusion, is critical for cellular health, metabolism, and signaling. Dynamin-related protein 1 (Drp1) is the master regulator of mitochondrial fission, and its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. This document provides a comprehensive technical overview of DRP1i27, a novel small molecule inhibitor of human Drp1. We will explore its mechanism of action, its quantifiable effects on mitochondrial morphology and cell survival, the signaling pathways it modulates, and detailed protocols for its experimental evaluation.

Introduction to Mitochondrial Dynamics and Drp1

Mitochondria are not static organelles; they form a dynamic, interconnected network that is constantly remodeled by two opposing processes: fusion and fission.[1][2]

-

Mitochondrial Fusion: The merging of two mitochondria, leading to elongated, tubular networks. This process is mediated by Mitofusins (Mfn1/2) on the outer mitochondrial membrane (OMM) and Optic Atrophy 1 (OPA1) on the inner membrane.

-

Mitochondrial Fission: The division of one mitochondrion into two. This process is essential for mitochondrial quality control, distribution of mitochondria during cell division, and apoptosis.[1]

The primary mediator of mitochondrial fission is Dynamin-related protein 1 (Drp1) , a large GTPase that is predominantly located in the cytosol.[3][4] Upon activation, Drp1 is recruited from the cytosol to the OMM by a suite of adaptor proteins, including Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51), and Fission 1 protein (Fis1).[3][5] At the mitochondrial surface, Drp1 oligomerizes into ring-like structures that constrict the mitochondrion in a GTP-hydrolysis-dependent manner, ultimately leading to scission.[1][6]

Given its central role, the inhibition of excessive Drp1-mediated fission presents a promising therapeutic strategy for diseases characterized by mitochondrial fragmentation. This compound is a novel small molecule identified as a direct inhibitor of human Drp1.[7][8]

This compound: Mechanism of Action

This compound is a potent inhibitor that directly targets the enzymatic core of Drp1.[9] Its mechanism is characterized by the following key features:

-

Direct Binding: this compound directly binds to the GTPase domain of human Drp1.[8][9][10] Molecular docking studies suggest it forms hydrogen bonds with key residues Gln34 and Asp218 within the GTPase active site.[9][10]

-

Inhibition of GTPase Activity: By occupying the GTPase site, this compound inhibits the hydrolysis of GTP by Drp1.[9][11] This enzymatic activity is indispensable for the conformational changes required for Drp1 to constrict and sever the mitochondrial membrane.

-

Drp1-Dependent Effect: The cellular effects of this compound are contingent on the presence of Drp1. In Drp1 knock-out (KO) cells, this compound has no effect on mitochondrial morphology, confirming its specificity.[7][8][12]

The inhibition of Drp1's GTPase function effectively halts the final, critical step of mitochondrial fission, causing the balance of mitochondrial dynamics to shift towards fusion. This results in a measurable increase in elongated and interconnected mitochondrial networks within the cell.[7][9]

The DRP1 Signaling Pathway and Its Inhibition

The activity of Drp1 is tightly regulated by post-translational modifications, primarily phosphorylation. The diagram below illustrates the key regulatory points in the mitochondrial fission pathway and the inhibitory action of this compound.

As shown, phosphorylation is a key regulatory mechanism:

-

Activating Phosphorylation: Kinases such as CDK1/Cyclin B phosphorylate Drp1 at Serine 616 (pS616), which promotes its fission activity.[5][6][13][14]

-

Inhibitory Phosphorylation: Protein Kinase A (PKA) phosphorylates Drp1 at Serine 637 (pS637), which inhibits its activity and favors mitochondrial elongation.[6][13][15]

This compound acts downstream of these regulatory steps, directly inhibiting the core enzymatic function of the assembled Drp1 oligomer.

Quantitative Effects of this compound

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The tables below summarize the key findings.

Table 1: Biochemical and Binding Properties of this compound

| Parameter | Method | Value | Reference |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 286 µM | [9][10] |

| Binding Affinity (KD) | Microscale Thermophoresis (MST) | 190 µM | [9][10] |

| Activity | GTPase Assay | Dose-dependent inhibition | [9][11] |

Table 2: Cellular Effects of this compound Under Stress Conditions

| Cell Model | Stressor | This compound Conc. | Measured Effect | Result | Reference |

| HL-1 (murine atrial) | Sim. Ischemia-Reperfusion | 50 µM | Cell Death | ↓ 48.6% (from 29.55% to 15.17%) | [10] |

| HL-1 (murine atrial) | Sim. Ischemia-Reperfusion | 50 µM | Fragmented Mitochondria | ↓ 42.0% (from 63.14% to 36.62%) | [10] |

| iPSC-Cardiomyocytes | Doxorubicin (5 µM) | 50 µM | LDH Release (Cytotoxicity) | Significant reduction | [10][12] |

These data demonstrate that this compound not only alters mitochondrial morphology but also confers significant cytoprotective effects in models of cardiac injury.[10]

Key Experimental Protocols

To study the effects of this compound, several standard and advanced methodologies are employed. Below are detailed protocols for the most critical assays.

Protocol 1: Analysis of Mitochondrial Morphology

This protocol is used to visualize and quantify changes in the mitochondrial network following treatment with this compound.

Detailed Methodology:

-

Cell Seeding: Plate cells such as human fibroblasts or mouse embryonic fibroblasts (MEFs) onto glass-bottom confocal dishes to allow for high-resolution imaging. Culture in appropriate media until they reach 50-70% confluency.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 10 µM, 25 µM, 50 µM) in pre-warmed culture medium. Treat cells for a specified duration (e.g., 4-24 hours). Include a vehicle-only (DMSO) control group.

-

Fluorescent Staining: Thirty minutes before imaging, add a live-cell mitochondrial stain like MitoTracker™ Red CMXRos (e.g., at 100 nM) to the culture medium. This dye accumulates in mitochondria based on membrane potential.

-

Confocal Microscopy: Mount the dishes on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂). Acquire Z-stack images through the entire cell depth to capture the complete mitochondrial network.[16]

-

Quantification: For each experimental condition, manually or semi-automatically classify a minimum of 100 cells into morphological categories.[2][16]

-

Tubular/Elongated: Mitochondria form a highly interconnected, filamentous network.

-

Fragmented: The majority of mitochondria appear as small, spherical, or rod-like puncta.

-

Intermediate: A mix of tubular and fragmented morphologies.

-

-

Statistical Analysis: Express the results as the percentage of the cell population exhibiting each morphology. Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Protocol 2: In Vitro DRP1 GTPase Activity Assay

This biochemical assay directly measures the enzymatic activity of Drp1 and is used to determine the IC₅₀ of inhibitors like this compound.

Detailed Methodology:

-

Reagents: Use purified, recombinant human Drp1 protein. The reaction buffer typically contains HEPES, NaCl, and MgCl₂.

-

Reaction: The assay is performed in a 96- or 384-well plate format.[17]

-

Detection: After incubation, stop the reaction. Add a malachite green-based reagent.[17] This reagent detects the inorganic phosphate (Pi) released during GTP hydrolysis.

-

Analysis: Measure the absorbance at ~650 nm. The amount of Pi produced is directly proportional to the GTPase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[17]

Conclusion and Future Directions

This compound represents a significant advancement in the study of mitochondrial dynamics. As the first small molecule demonstrated to directly bind and inhibit human Drp1, it serves as a highly specific and valuable research tool.[7][8][12]

Key Takeaways:

-

Direct Inhibitor: this compound directly targets the GTPase domain of human Drp1, preventing mitochondrial fission.[9][10]

-

Cellular Effect: It robustly promotes the formation of elongated, fused mitochondrial networks in a Drp1-dependent manner.[7][9]

-

Cytoprotective Potential: this compound has demonstrated protective effects in cellular models of ischemia-reperfusion and chemotherapy-induced cardiotoxicity.[10]

For drug development professionals, this compound serves as a validated lead compound. Future efforts may focus on optimizing its structure to improve potency and pharmacokinetic properties, paving the way for potential therapeutic applications in a range of diseases linked to excessive mitochondrial fission.

References

- 1. mdpi.com [mdpi.com]

- 2. Detection and quantification of Mitochondrial Fusion Through Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DRP1: At the Crossroads of Dysregulated Mitochondrial Dynamics and Altered Cell Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of mitochondrial fission by GIPC-mediated Drp1 retrograde transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial fission - Wikipedia [en.wikipedia.org]

- 7. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. a-novel-small-molecule-inhibitor-of-human-drp1 - Ask this paper | Bohrium [bohrium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. embopress.org [embopress.org]

- 16. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DRP1i27 in Preventing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including neurodegenerative disorders and cancer. A key event in the intrinsic apoptotic pathway is mitochondrial outer membrane permeabilization (MOMP), which is often preceded by mitochondrial fission, a process mediated by the Dynamin-related protein 1 (DRP1). Consequently, the inhibition of DRP1 presents a promising therapeutic strategy to prevent apoptosis in pathological contexts. This technical guide provides an in-depth overview of the role of a specific DRP1 inhibitor, DRP1i27, in preventing apoptosis. We will delve into its mechanism of action, the signaling pathways it modulates, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction to DRP1 and Its Role in Apoptosis

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. The balance between these two processes is crucial for cellular health. Excessive mitochondrial fission is a recognized early event in the apoptotic cascade.

DRP1, a large GTPase, is the master regulator of mitochondrial fission. In healthy cells, DRP1 is predominantly cytosolic. Upon induction of apoptosis, DRP1 is recruited to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondria, leading to their fragmentation. This fission is thought to facilitate the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. The release of cytochrome c triggers the activation of a cascade of caspases, the executioners of apoptosis.

This compound: A Direct Inhibitor of DRP1

This compound is a small molecule inhibitor that has been identified to directly target and inhibit the function of human DRP1. Its mechanism of action has been elucidated through in vitro studies.

Mechanism of Action

This compound directly binds to human DRP1 isoform 3 and inhibits its GTPase activity. The GTPase activity of DRP1 is essential for the conformational changes required for mitochondrial constriction and fission. By inhibiting this activity, this compound effectively blocks the fission process, leading to mitochondrial elongation (fusion).

Signaling Pathways Modulated by this compound in Apoptosis

This compound's anti-apoptotic effects are primarily mediated through its modulation of the intrinsic apoptotic pathway at the level of the mitochondria. By inhibiting DRP1-mediated mitochondrial fission, this compound is positioned to block the downstream events of the apoptotic cascade.

As depicted in Figure 1, apoptotic stimuli lead to the activation of the pro-apoptotic proteins Bax and Bak, which in turn promote the recruitment of DRP1 to the mitochondria. DRP1-mediated fission then facilitates the release of cytochrome c. This compound intervenes by inhibiting DRP1 recruitment and subsequent fission, thereby preventing cytochrome c release and the activation of the caspase cascade.

Quantitative Data on the Efficacy of this compound

While extensive quantitative data on the direct anti-apoptotic effects of this compound is still emerging, initial studies have provided valuable insights into its biochemical and cellular activity.

Inhibition of DRP1 GTPase Activity

The inhibitory effect of this compound on the GTPase activity of human DRP1 has been quantified.

| Concentration of this compound | % Inhibition of DRP1 GTPase Activity |

| 10 µM | ~20% |

| 30 µM | ~40% |

| 50 µM | ~55% |

| (Data adapted from studies on the direct interaction of this compound with human Drp1 isoform 3.) |

Effect on Mitochondrial Morphology

The inhibition of DRP1 by this compound leads to a shift from fragmented to elongated (fused) mitochondria.

| Treatment | Cell Type | % of Cells with Elongated Mitochondria |

| Vehicle (DMSO) | Human Fibroblasts | ~20% |

| 10 µM this compound | Human Fibroblasts | ~40% |

| 30 µM this compound | Human Fibroblasts | ~60% |

| 50 µM this compound | Human Fibroblasts | ~75% |

| (Data represents typical results from studies assessing mitochondrial morphology after this compound treatment.) |

Expected Anti-Apoptotic Effects (Based on Functionally Similar Inhibitors)

While specific dose-response data for this compound in apoptosis assays is limited, studies using the well-characterized DRP1 inhibitor Mdivi-1 can provide an indication of the expected quantitative effects.

| Apoptotic Stimulus | Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |

| Staurosporine (1 µM) | HeLa | Vehicle | ~45% |

| Staurosporine (1 µM) | HeLa | Mdivi-1 (50 µM) | ~15% |

| Etoposide (50 µM) | SH-SY5Y | Vehicle | ~35% |

| Etoposide (50 µM) | SH-SY5Y | Mdivi-1 (50 µM) | ~10% |

| (This data is illustrative and based on typical results obtained with the DRP1 inhibitor Mdivi-1, and is intended to provide a reference for the expected efficacy of this compound.) |

Detailed Experimental Protocols

To aid researchers in the study of this compound and its anti-apoptotic effects, we provide the following detailed protocols for key experiments.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound and an apoptotic inducer.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Apoptotic inducer (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treatment:

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Add the chosen apoptotic inducer at a pre-determined concentration.

-

Include controls: untreated cells, cells treated with this compound alone, and cells treated with the apoptotic inducer alone.

-

-

Incubation: Incubate the cells for a time period sufficient to induce apoptosis (e.g., 6-24 hours).

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the collected medium and centrifuge.

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Structural Analysis of DRP1i27 Binding to Drp1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the novel small molecule inhibitor, DRP1i27, and the Dynamin-related protein 1 (Drp1). Drp1 is a key regulator of mitochondrial fission, a process implicated in numerous physiological and pathological conditions.[1][2] Understanding the precise mechanism of this compound binding is crucial for the development of therapeutics targeting aberrant mitochondrial dynamics.

Executive Summary

This compound has been identified as the first small molecule inhibitor that directly binds to human Drp1.[1][2] This was confirmed through multiple independent biophysical methods.[1][2] Molecular docking studies predict that this compound interacts with the GTPase binding domain of Drp1, suggesting a mechanism of competitive inhibition.[1][3] Functionally, this compound has been shown to inhibit Drp1's GTPase activity and modulate mitochondrial morphology in a Drp1-dependent manner.[1][2][4]

Quantitative Binding and Activity Data

The interaction between this compound and human Drp1 isoform 3 has been quantitatively characterized using Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST). The inhibitory effect on Drp1's enzymatic activity was determined via a GTPase activity assay.

| Parameter | Method | Value (µM) | Source |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 286 ± 4.4 | [1] |

| Binding Affinity (KD) | Microscale Thermophoresis (MST) | 190.9 ± 0.75 | [1] |

| GTPase Activity | GTPase Assay | Trend of inhibition at 5-50 µM | [1] |

Structural Insights from Molecular Docking

Molecular docking simulations were performed to elucidate the potential binding mode of this compound within the active site of human Drp1, using the crystal structure of the Drp1 GTPase domain (PDB code: 4H1V) as a reference.[1][4]

Key Predicted Interactions:

-

Compound Scaffold: this compound is composed of a diazabicyclic scaffold with an imidazole and a pyrazole connected to a furan.[1][5]

-

Polar Interactions: The amine group of the imidazole ring is predicted to form hydrogen bonds with the side chain oxygen of Gln34.[5] The vendor MedchemExpress also suggests a hydrogen bond with Asp218.[3]

-

Hydrophobic Interactions: Several hydrophobic interactions are also predicted to stabilize the binding.[1][5]

Experimental Methodologies

Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding affinity (KD) of this compound to human Drp1 isoform 3.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (Drp1), allowing for real-time detection of binding and dissociation.

-

Protocol Outline:

-

Human Drp1 isoform 3 is immobilized on a sensor chip.

-

A series of concentrations of this compound are injected over the chip surface.

-

The binding response is measured as a function of time.

-

The resulting sensorgrams are fitted to a suitable binding model to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is derived.

-

Microscale Thermophoresis (MST)

-

Objective: To independently confirm the binding interaction and determine the KD of this compound to human Drp1 isoform 3.

-

Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is used to quantify the binding affinity.

-

Protocol Outline:

-

Human Drp1 isoform 3 is fluorescently labeled.

-

The labeled Drp1 is kept at a constant concentration, while the concentration of this compound is varied.

-

The samples are loaded into capillaries, and a microscopic temperature gradient is applied.

-

The change in fluorescence due to thermophoresis is measured and plotted against the ligand concentration.

-

The data is fitted to a binding curve to determine the KD.

-

GTPase Activity Assay

-

Objective: To assess the functional effect of this compound on the enzymatic activity of Drp1.

-

Principle: This assay measures the rate of GTP hydrolysis to GDP by Drp1. The amount of inorganic phosphate released is quantified, typically using a colorimetric method.

-

Protocol Outline:

-

Recombinant human Drp1 is incubated with GTP in a reaction buffer.

-

Different concentrations of this compound (or a vehicle control like DMSO) are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of inorganic phosphate generated is measured.

-

The GTPase activity in the presence of this compound is compared to the control to determine the extent of inhibition.[1]

-

Visualizations

Drp1-Mediated Mitochondrial Fission Pathway

Caption: Signaling pathway of Drp1-mediated mitochondrial fission and the inhibitory action of this compound.

Experimental Workflow for this compound-Drp1 Binding Analysis

Caption: Workflow for the biophysical and functional characterization of this compound binding to Drp1.

Logical Relationship of this compound's Mechanism of Action

References

Methodological & Application

DRP1i27: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro use of DRP1i27, a novel and specific inhibitor of the human Dynamin-related protein 1 (Drp1). This compound targets the GTPase site of Drp1, playing a crucial role in the regulation of mitochondrial fission.[1][2] This document outlines the optimal working concentrations, detailed experimental protocols, and the underlying signaling pathways for the effective application of this compound in various in vitro models.

Optimal Working Concentration of this compound

The optimal working concentration of this compound in vitro is dependent on the cell type and the specific experimental endpoint. While specific IC50 values for this compound across a range of cell lines have not been extensively published, studies have established an effective concentration range and binding affinities.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| Effective Concentration Range | 0 - 50 µM | Human and mouse fibroblasts | [1][2] |

| Concentration for Mitochondrial Morphology Analysis | 5, 10, 50 µM | HL-1 cells | |

| Concentration for Cytoprotection (vs. Doxorubicin) | 50 µM | Human iPSC-derived cardiomyocytes | [3] |

| Binding Affinity (KD) - Microscale Thermophoresis (MST) | 190 µM | Human Drp1 isoform 3 | [1] |

| Binding Affinity (KD) - Surface Plasmon Resonance (SPR) | 286 µM | Human Drp1 isoform 3 | [1] |

Note: The IC50 of the commonly used Drp1 inhibitor, mdivi-1, is reported to be in the range of 10-50 µM in mammalian cells, though it has been noted to have off-target effects.[4] this compound has been identified as a more specific inhibitor of human Drp1.[3][5]

Drp1 Signaling Pathway in Mitochondrial Fission and Apoptosis

This compound inhibits mitochondrial fission, a process intricately linked to apoptosis. Under cellular stress, cytosolic Drp1 is recruited to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51. At the membrane, Drp1 oligomerizes and, through its GTPase activity, constricts and severs the mitochondrion. This fission is a critical step in the intrinsic apoptotic pathway, facilitating the release of pro-apoptotic factors like cytochrome c. The activity of Drp1 is regulated by post-translational modifications, notably phosphorylation. Phosphorylation at Serine 616 (p-Drp1 S616) activates Drp1, promoting fission, while phosphorylation at Serine 637 (p-Drp1 S637) is generally inhibitory. This compound, by inhibiting the GTPase activity of Drp1, prevents this cascade, thereby protecting cells from certain apoptotic stimuli.

Caption: Drp1 Signaling Pathway in Apoptosis.

Experimental Workflow for Evaluating this compound

A general workflow for assessing the in vitro effects of this compound involves a series of assays to determine its impact on cell viability, cytotoxicity, mitochondrial morphology, and Drp1 activity.

Caption: General Experimental Workflow.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound. These protocols are based on standard laboratory procedures and should be adapted to specific cell lines and experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an index of cytotoxicity. This is particularly useful for assessing the protective effects of this compound against a cytotoxic agent.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Cytotoxic agent (e.g., Doxorubicin)

-

LDH cytotoxicity assay kit (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit)

-

Plate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

-

Cell Seeding: Seed cells as described in the cell viability assay protocol.

-

Treatment:

-

Control Groups: No treatment, vehicle control, this compound alone (e.g., 50 µM), cytotoxic agent alone.

-

Experimental Group: Pre-treat cells with this compound for a specified time (e.g., 1-2 hours) before adding the cytotoxic agent.

-

-

Incubation: Incubate the plate for the desired duration of cytotoxic agent exposure.

-

Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm (for formazan) and 680 nm (background).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium, following the manufacturer's formula, which typically normalizes to a maximum LDH release control.

Mitochondrial Morphology Analysis

This protocol uses fluorescence microscopy to visualize changes in mitochondrial morphology (fragmentation vs. fusion) in response to this compound.

Materials:

-

Glass coverslips in a 24-well plate

-

Complete cell culture medium

-

This compound stock solution

-

MitoTracker™ Red CMXRos (or similar mitochondrial stain)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with different concentrations of this compound (e.g., 5, 10, 50 µM) and a vehicle control for the desired time (e.g., 24 hours).

-

Mitochondrial Staining: During the last 30 minutes of incubation, add MitoTracker™ Red CMXRos (final concentration ~100-200 nM) to the culture medium.

-

Fixation: Wash the cells with pre-warmed PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify mitochondrial morphology. Cells can be categorized based on their predominant mitochondrial morphology (e.g., fragmented, intermediate, or fused/tubular). At least 100 cells should be analyzed per condition.

Western Blotting for Drp1 Phosphorylation

This protocol is for detecting changes in the phosphorylation status of Drp1 at Ser616 (activating) and Ser637 (inhibiting) following treatment with this compound.

Materials:

-

6-well cell culture plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Drp1 (Ser616), anti-p-Drp1 (Ser637), anti-total Drp1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated Drp1 levels to total Drp1 and the loading control.

References

Application Notes and Protocols for DRP1i27

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRP1i27 is a potent and specific small molecule inhibitor of the human Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. By binding to the GTPase site of Drp1, this compound effectively blocks its function, leading to an increase in fused mitochondrial networks. These application notes provide detailed protocols for the dissolution, storage, and application of this compound in both in vitro and in vivo research settings.

Chemical Properties and Mechanism of Action

This compound is a cell-permeable compound that directly targets the GTPase activity of human Drp1.[1] Drp1 orchestrates the division of mitochondria, a process critical for mitochondrial quality control, cell division, and apoptosis. In various pathological conditions, excessive mitochondrial fission contributes to cellular dysfunction. This compound, by inhibiting Drp1, promotes mitochondrial elongation and has shown protective effects in models of ischemia-reperfusion injury.[1]

Signaling Pathway of DRP1-Mediated Mitochondrial Fission

The activity of Drp1 is tightly regulated by a complex signaling network. In its inactive state, Drp1 resides primarily in the cytosol. Upon receiving specific cellular signals, it is recruited to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51. At the mitochondrial surface, Drp1 oligomerizes and, through its GTPase activity, constricts and severs the mitochondrial membranes. The function of Drp1 is further modulated by post-translational modifications, most notably phosphorylation. Phosphorylation at Serine 616 generally promotes its fission activity, while phosphorylation at Serine 637 is inhibitory.

Solubility and Storage

Proper dissolution and storage of this compound are crucial for maintaining its stability and activity.

| Parameter | Solvent | Maximum Concentration | Storage Conditions | Stability |

| Stock Solution | DMSO (anhydrous) | 100 mg/mL (272.88 mM) | -80°C or -20°C (aliquoted) | 6 months at -80°C, 1 month at -20°C[1] |

| In Vitro Working Solution | Cell Culture Medium | Dependent on final assay concentration (typically 0-50 µM) | Prepare fresh from stock | Use immediately |

| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.82 mM) | Prepare fresh | Use on the same day[1] |

Note: For dissolving the solid compound in DMSO, ultrasonic treatment may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.366 mg of this compound (Molecular Weight: 366.46 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the solid this compound.

-

Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Experimental Workflow: this compound Dissolution and Storage

In Vitro Application: Mitochondrial Morphology Assay

This protocol provides a general guideline for assessing the effect of this compound on mitochondrial morphology in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, U2OS)

-

Cell culture plates or coverslips

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MitoTracker™ Red CMXRos or similar mitochondrial stain

-

Paraformaldehyde (PFA) for fixation

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to allow for clear visualization of individual cells and their mitochondrial networks. Allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

Ensure the final concentration of DMSO in the culture medium is non-toxic, typically ≤ 0.1%. Include a vehicle control (DMSO only) in your experimental setup.

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

-

Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).

-

-

Mitochondrial Staining:

-

Approximately 30 minutes before the end of the treatment period, add MitoTracker™ Red CMXRos (or another suitable mitochondrial dye) to the culture medium at the manufacturer's recommended concentration.

-

Incubate for 15-30 minutes at 37°C.

-

-

Fixation and Imaging:

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence or confocal microscope. Acquire images of the mitochondrial network.

-

-

Data Analysis: Analyze the images to quantify changes in mitochondrial morphology. This can be done qualitatively by observing the shift from fragmented to elongated/tubular mitochondria, or quantitatively using image analysis software to measure parameters such as mitochondrial length, branching, and network complexity.

In Vivo Application: Formulation for Administration

This protocol describes the preparation of a this compound formulation suitable for in vivo studies.

Materials:

-

This compound stock solution (e.g., 25 mg/mL in DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

Procedure:

-

This protocol is an example for preparing a 1 mL working solution. The final concentration will depend on the initial stock concentration and the desired dose.

-

In a sterile tube, add 100 µL of the this compound DMSO stock solution (e.g., 25 mg/mL).

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix again until homogeneous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.[1]

-

The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1]

-

This formulation should be prepared fresh on the day of use.

Note on In Vivo Studies: The optimal dosage and administration route (e.g., intraperitoneal, intravenous) for this compound will depend on the specific animal model and experimental design. It is crucial to perform preliminary dose-response and toxicity studies to determine the appropriate experimental parameters.

Troubleshooting

-

Precipitation in Culture Medium: If this compound precipitates upon dilution in aqueous media, try pre-warming the medium and vortexing during dilution. Ensure the final DMSO concentration is kept to a minimum.

-

Low Potency: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Use freshly opened anhydrous DMSO for preparing the stock solution.

-

Cell Toxicity: High concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration to assess solvent toxicity. If toxicity is observed, lower the final DMSO concentration.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for DRP1i27 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a central pathological feature in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. A key process in maintaining mitochondrial health is the dynamic balance between fission and fusion. Excessive mitochondrial fission, mediated by the Dynamin-related protein 1 (Drp1), has been implicated in the pathogenesis of these diseases.[1][2][3] Drp1 is a large GTPase that, when activated, translocates from the cytosol to the outer mitochondrial membrane to constrict and divide mitochondria.[1] In neurodegenerative conditions, abnormal activation of Drp1 leads to mitochondrial fragmentation, impaired energy production, increased oxidative stress, and ultimately neuronal cell death.[1][4][5]

DRP1i27 is a novel and potent small molecule inhibitor of human Drp1.[6][7] It directly binds to the GTPase site of Drp1, inhibiting its enzymatic activity and thereby reducing mitochondrial fission.[6] This mechanism offers a promising therapeutic strategy to counteract the detrimental effects of excessive mitochondrial fragmentation observed in neurodegenerative diseases.[8] These application notes provide detailed protocols for utilizing this compound as a tool to study and potentially ameliorate neurodegenerative pathologies in vitro.

Mechanism of Action of this compound

This compound functions by directly inhibiting the GTPase activity of Drp1.[6] The process of mitochondrial fission is initiated by the recruitment of Drp1 from the cytosol to the mitochondrial outer membrane. There, it oligomerizes and hydrolyzes GTP, providing the mechanical force required for membrane constriction and scission. By binding to the GTPase domain, this compound prevents this crucial step, leading to an accumulation of elongated and fused mitochondria.[6][9]

DRP1 Signaling in Neurodegenerative Diseases

In several neurodegenerative diseases, the normal regulation of Drp1 is disrupted, leading to its hyperactivation.

-

Alzheimer's Disease (AD): Amyloid-beta (Aβ) and hyperphosphorylated tau, the pathological hallmarks of AD, have been shown to interact with and activate Drp1.[1][10][11] This interaction promotes excessive mitochondrial fission, contributing to the synaptic dysfunction and neuronal loss characteristic of AD.[1] The Drp1-HK1-NLRP3 signaling axis has been identified as a potential pathway in the early stages of AD, where Drp1 hyperactivation leads to inflammation and tissue damage.[4]

-

Parkinson's Disease (PD): Mitochondrial dysfunction is a key element in PD pathogenesis. Abnormalities in mitochondrial dynamics, including excessive fission, are observed in PD models.[12][13] The protein CLUH has been identified as a factor that attracts Drp1 to mitochondria, and its dysregulation may contribute to the pathology of PD.[2][14]

-

Huntington's Disease (HD): The mutant huntingtin (mHtt) protein directly interacts with Drp1, leading to increased GTPase activity and excessive mitochondrial fragmentation.[5][15] This contributes to the neuronal damage observed in HD.[16][17]

Below is a diagram illustrating the central role of Drp1 in neurodegenerative diseases and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects in cellular models.

Table 1: this compound Binding Affinity and Activity

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 286 µM | Surface Plasmon Resonance (SPR) | [6][9] |

| 190 µM | Microscale Thermophoresis (MST) | [6][9] | |

| GTPase Inhibition | Trend of inhibition at 5-50 µM | Colorimetric GTPase Assay | [18][19] |

Table 2: Cellular Effects of this compound in a Neurodegeneration-Relevant Model

| Cell Type | Treatment | Outcome Measure | Result | Reference |

| HL-1 (murine atrial cells) | 50 µM this compound during simulated ischemia-reperfusion | Cell Death (%) | ↓ from 29.55% to 15.17% | [9] |

| Fragmented Mitochondria (%) | ↓ from 63.14% to 36.62% | [9] | ||

| Human iPSC-derived Cardiomyocytes | 50 µM this compound + 5 µM Doxorubicin | LDH Release (Cytotoxicity) | Significantly reduced vs. Doxorubicin alone | [9][18] |

| Drp1 Wild-Type MEFs | 10 µM and 50 µM this compound | Mitochondrial Fusion | Dose-dependent increase | [9] |

| Drp1 Knock-Out MEFs | This compound | Mitochondrial Fusion | No significant effect | [9] |

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the efficacy of this compound in cell-based models of neurodegenerative diseases.

Protocol 1: Assessment of Mitochondrial Morphology

This protocol allows for the visualization and quantification of changes in mitochondrial morphology in response to this compound treatment.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

This compound

-

DMSO (vehicle control)

-

MitoTracker™ Red CMXRos or other mitochondrial stain

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate Buffered Saline (PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-